molecular formula C14H11N3OS B13016980 Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)-

Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)-

Cat. No.: B13016980
M. Wt: 269.32 g/mol
InChI Key: ODAUJOZXPRMPGU-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted benzamides and thiazolo[4,5-b]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Benzamide derivatives are often investigated for their anticancer properties. For instance, compounds similar to Benzamide, n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- have been shown to inhibit specific kinases involved in cancer progression. Research indicates that modifications to the benzamide structure can enhance potency against various cancer cell lines.

Case Study:
A study demonstrated that certain benzamide derivatives exhibited significant inhibition of cell proliferation in breast cancer models. The mechanism was attributed to the compound's ability to interfere with signaling pathways crucial for tumor growth .

Table 1: Anticancer Activity of Benzamide Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Benzamide, n-(5-methylthiazolo[4,5-b]pyridin-2-yl)-MCF-7 (Breast Cancer)15Kinase inhibition
4-Methyl-3-(pyridin-2-ylamino)benzamideA549 (Lung Cancer)12Apoptosis induction
N-(3,4-Dichlorobenzyl)benzamideHeLa (Cervical Cancer)10Cell cycle arrest

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of benzamide derivatives in neurodegenerative diseases such as Parkinson's disease. The compound Benzamide, n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- has been evaluated for its ability to inhibit c-Abl kinase, which is implicated in neurodegeneration.

Case Study:
In a study focusing on neuroprotection, a derivative of benzamide displayed significant protective effects against MPP+-induced neuronal death in SH-SY5Y cells. This suggests that the compound could be a promising candidate for further development in treating neurodegenerative diseases .

Table 2: Neuroprotective Effects of Benzamide Derivatives

Compound NameModel UsedProtective Effect (%)Mechanism of Action
Benzamide, n-(5-methylthiazolo[4,5-b]pyridin-2-yl)-SH-SY5Y Cells85c-Abl inhibition
N-(2-Pyridyl)benzamidePrimary Neurons78Anti-apoptotic signaling
3-(Pyridin-3-yl)benzamidePC12 Cells90ROS scavenging

Insecticidal and Fungicidal Activities

Benzamides have also been explored for their pesticidal properties. The modification of benzamides with various heterocycles has led to compounds with potent insecticidal and fungicidal activities.

Case Study:
A series of benzamides substituted with thiazole and pyridine rings were synthesized and evaluated for their insecticidal activity against mosquito larvae. One compound showed a larvicidal activity as high as 100% at a concentration of 10 mg/L .

Table 3: Insecticidal and Fungicidal Activities

Compound NameTarget OrganismConcentration (mg/L)Activity (%)
Benzamide, n-(5-methylthiazolo[4,5-b]pyridin-2-yl)-Mosquito Larvae10100
Pyridine-linked BenzamideBotrytis cinerea5090.5
Thiazole-substituted BenzamideFungal Strains2080

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-(5-methylthiazolo[4,5-b]pyridin-2-yl)- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a benzamide core linked to a 5-methylthiazolo[4,5-b]pyridine moiety. This structural configuration is pivotal in determining its biological properties. The presence of the thiazole and pyridine rings contributes to the compound's lipophilicity and ability to interact with biological targets.

Antimicrobial Activity

Recent studies have indicated that benzamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(5-methylthiazolo[4,5-b]pyridin-2-yl)-benzamide have shown efficacy against various pathogens. In vitro assays demonstrated that these compounds can inhibit the growth of bacteria and fungi at micromolar concentrations.

CompoundTarget PathogenEC50 (µM)Reference
1E. coli2.1
2S. aureus1.5
3C. albicans3.0

Anti-Cryptosporidial Activity

One of the most compelling applications of benzamide derivatives is their anti-Cryptosporidium activity. In a study focusing on various analogs, it was found that certain benzamide compounds exhibited potent activity against Cryptosporidium parvum, with an EC50 value as low as 0.17 µM for optimized derivatives. These findings suggest that modifications to the benzamide structure can enhance its potency against this parasite while maintaining safety profiles.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity:

  • Heteroaryl Substituents : The introduction of different heteroaryl groups significantly affects potency and selectivity against biological targets.
  • Positioning of Functional Groups : Variations in the position of substituents on the thiazole or pyridine rings can lead to drastic changes in activity. For instance, replacing nitrogen with carbon in specific positions resulted in reduced potency.

Key Findings from SAR Studies

Modification TypeImpact on Activity
N-position substitutionSignificant loss of potency
Aromatic ring modificationsEnhanced selectivity and efficacy
Lengthening linker regionsImproved solubility

Case Study 1: Efficacy Against Cryptosporidiosis

In a controlled study involving mouse models infected with C. parvum, the compound demonstrated substantial efficacy in reducing oocyst shedding when administered at doses corresponding to its EC50 values observed in vitro. The study highlighted not only the compound's potential as a therapeutic agent but also its favorable pharmacokinetic profile.

Case Study 2: Cardiovascular Safety Profile

Despite promising anti-parasitic activity, concerns regarding cardiotoxicity due to hERG channel inhibition were raised during preclinical evaluations. Compounds related to N-(5-methylthiazolo[4,5-b]pyridin-2-yl)-benzamide showed inhibition at higher concentrations, necessitating further optimization to mitigate these effects while retaining therapeutic efficacy.

Conclusion and Future Directions

The biological activity of Benzamide, N-(5-methylthiazolo[4,5-b]pyridin-2-yl)- indicates significant promise for therapeutic applications, particularly in infectious diseases like cryptosporidiosis. Ongoing research aims to refine this compound’s structure to enhance its potency and reduce potential side effects.

Future studies should focus on:

  • In vivo efficacy assessments across diverse models.
  • Toxicological evaluations to ensure safety profiles.
  • Exploration of combination therapies that may enhance overall efficacy against resistant strains.

Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

N-(5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide

InChI

InChI=1S/C14H11N3OS/c1-9-7-8-11-12(15-9)16-14(19-11)17-13(18)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,17,18)

InChI Key

ODAUJOZXPRMPGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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